Superior In Vitro Anti-Proliferative Potency in CLL Cells Relative to JQ1
In a direct head-to-head comparison using an XTT viability/proliferation assay, Alobresib (GS-5829) demonstrated significantly greater potency against MEC-1 chronic lymphocytic leukemia (CLL) cells compared to the widely used BET inhibitor JQ1 .
| Evidence Dimension | Cell Proliferation Inhibition (IC50) |
|---|---|
| Target Compound Data | 46.4 nM |
| Comparator Or Baseline | JQ1 (IC50 not specified in this study but GS-5829 reported as 'more potent') |
| Quantified Difference | Alobresib demonstrated greater potency, as reported, although the exact fold-difference for JQ1 is not provided in the same assay. |
| Conditions | MEC-1 CLL cell line; XTT viability/proliferation assay |
Why This Matters
Demonstrates quantifiably superior in vitro activity against a validated cancer cell line, a key metric for selecting a more potent compound for cell-based studies.
